N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide

Drug Discovery Medicinal Chemistry Physicochemical Properties

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide (CAS 1282125-19-2) is a synthetic heterocyclic compound with a molecular weight of 348.4 g/mol, composed of an indole-3-carbonyl group bonded to a piperidine core, which is further substituted with a pyridine-2-carboxamide moiety. It is classified within the 1H-indole-piperidinecarboxamide family, a chemical class known for its activity as tyrosine hydroxylase (TH) inducers, which are relevant to catecholamine biosynthesis pathways.

Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
Cat. No. B12162242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide
Molecular FormulaC20H20N4O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=N2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C20H20N4O2/c25-19(18-7-3-4-10-21-18)23-14-8-11-24(12-9-14)20(26)16-13-22-17-6-2-1-5-15(16)17/h1-7,10,13-14,22H,8-9,11-12H2,(H,23,25)
InChIKeyPDGHPCTUWNXOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide


N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide (CAS 1282125-19-2) is a synthetic heterocyclic compound with a molecular weight of 348.4 g/mol, composed of an indole-3-carbonyl group bonded to a piperidine core, which is further substituted with a pyridine-2-carboxamide moiety . It is classified within the 1H-indole-piperidinecarboxamide family, a chemical class known for its activity as tyrosine hydroxylase (TH) inducers, which are relevant to catecholamine biosynthesis pathways [1]. The compound is commercially available as a screening compound and building block for medicinal chemistry research .

Structural Determinants Preventing Simple Substitution for N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide


The biological and physicochemical profile of this compound is a result of its three key modules: the 3-carbonyl-indole, the 1,4-disubstituted piperidine spacer, and the terminal 2-pyridinecarboxamide. Substitution of the 2-pyridine isomer with a 3-pyridine or replacement of the indole-3-carbonyl with a furan-2-carbonyl or thiophene-2-carbonyl moiety yields distinct compounds with different molecular shapes, hydrogen-bonding patterns, and electrostatic potentials. These structural changes are expected to alter target binding kinetics and pharmacokinetic parameters, making simple in-class substitution a risk for inconsistent assay results . The compound is part of a patent-defined class of tyrosine hydroxylase inducers, where the specific combination of terminal heterocycles and the central piperidine linker determines the selectivity and potency of enzyme induction [1].

Head-to-Head Comparator Evidence for N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide


Predicted Physicochemical Profile vs. a Furan-2-Carbonyl Analog

A comparator analysis using vendor-provided structural data shows a distinct physicochemical profile compared to the furan-2-carbonyl analog N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]furan-2-carboxamide. The target compound has a higher molecular weight (348.4 vs. 337.38 g/mol) and an additional hydrogen bond acceptor due to the pyridine ring. These differences directly impact the compound's LogP and hydrogen bonding capacity, which are critical parameters for passive permeability and solubility in biological assays.

Drug Discovery Medicinal Chemistry Physicochemical Properties

Predicted Binding Affinity to PI3Kgamma Kinase

In silico predictions indicate a high binding affinity for human PI3Kgamma. While this data requires experimental validation, a structurally related compound (CHEMBL1922094) demonstrated an experimental Kd of 2.60 nM and IC50 of 0.014 nM in a Kinomescan assay for PI3Kgamma [1]. The target compound shares the indole-piperidine-carboxamide scaffold with the validated binder.

Kinase Inhibition PI3K Computational Prediction

Patent-Backed Class Activity as a Tyrosine Hydroxylase Inducer

The compound's core scaffold is claimed within a patent family describing 'powerful selective or non-selective tyrosine hydroxylase (TH) inducers' [1]. This provides a clear experimental hypothesis for its procurement. Non-patented analogs or simple building blocks outside this specific substitution pattern lack this validated target hypothesis. The patent classifies compounds of formula (I) as inducers, providing a functional context absent from generically available piperidine-carboxamide building blocks.

Neuroscience Tyrosine Hydroxylase Enzyme Induction

High-Value Application Scenarios for N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide


Focused Kinase Inhibitor Screening Libraries

Based on its predicted high affinity for the PI3Kgamma kinase, this compound is a strong candidate for inclusion in focused kinase inhibitor screening decks [1]. Its procurement is recommended for labs conducting chemoproteomics or biochemical kinase profiling, where the indole-piperidine scaffold is known to be a privileged kinase-binding motif.

Neuroscience Drug Discovery for Catecholamine Dysregulation

The patent-backed activity as a tyrosine hydroxylase inducer directly supports its use in phenotypic or target-based screens for neurodegenerative diseases (e.g., Parkinson's disease) and mood disorders like depression, where increasing catecholamine synthesis is therapeutically desirable [2].

Selective Chemical Probe Development

The specific combination of the 2-pyridine carboxamide and the 3-substituted indole provides a unique hydrogen-bond donor/acceptor geometry not found in generic analogs . This makes the compound a valuable starting point for medicinal chemistry optimization aimed at creating a selective chemical probe for a target of interest, distinct from promiscuous kinase hinge-binders.

Comparative Structure-Activity Relationship (SAR) Studies

The compound serves as a critical tool for comparative SAR studies, particularly when compared to its furan-2-carbonyl and thiophene-2-carbonyl analogs. By evaluating this compound alongside its structural neighbors, a drug discovery program can map the specific contribution of a pyridine-2-yl moiety to target potency, selectivity, and pharmacokinetic properties.

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